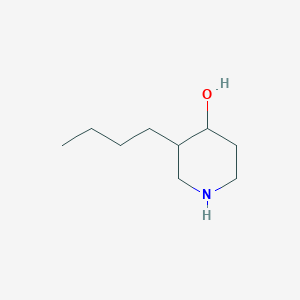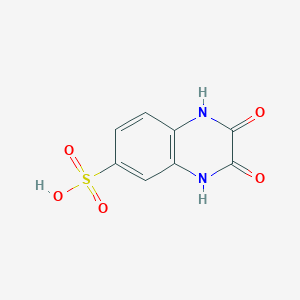
6-methoxy-5-methyl-3-nitropyridin-2-amine
Descripción general
Descripción
6-methoxy-5-methyl-3-nitropyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H9N3O3 It is characterized by a pyridine ring substituted with methoxy, methyl, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-5-methyl-3-nitropyridin-2-amine typically involves the nitration of 6-methoxy-5-methyl-2-pyridineamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. These methods often include steps for the purification of the final product, such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-methoxy-5-methyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group to a carboxylic acid.
Major Products Formed
Reduction: Reduction of the nitro group yields 6-Methoxy-5-methyl-2-pyridineamine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-methoxy-5-methyl-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-methoxy-5-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and activity within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxypyridin-3-amine: This compound lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
2-Chloro-6-methoxy-3-nitropyridine:
Uniqueness
6-methoxy-5-methyl-3-nitropyridin-2-amine is unique due to the presence of both methoxy and nitro groups on the pyridine ring, which confer distinct chemical properties and reactivity. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C7H9N3O3 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
6-methoxy-5-methyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C7H9N3O3/c1-4-3-5(10(11)12)6(8)9-7(4)13-2/h3H,1-2H3,(H2,8,9) |
Clave InChI |
UEIAFVFRAQMCAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1OC)N)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Butyl[1,1'-biphenyl]-3-amine](/img/structure/B8735788.png)





![7-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8735834.png)






